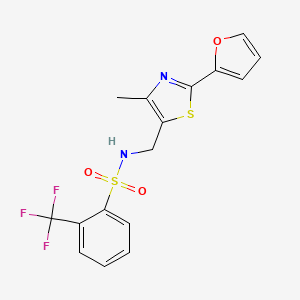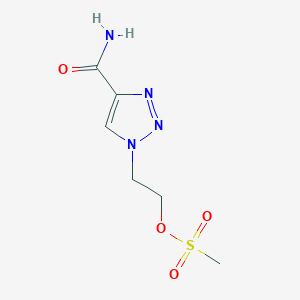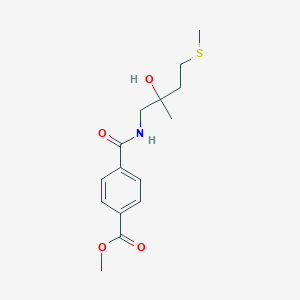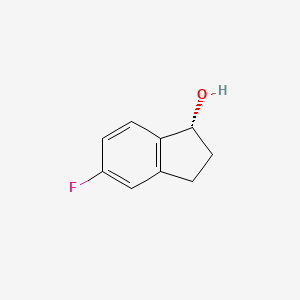![molecular formula C8H9F6NO2 B2574142 2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane CAS No. 2375270-84-9](/img/structure/B2574142.png)
2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane” seems to be a complex molecule that could potentially involve the combination of a trifluoroacetic acid moiety and a 2-(trifluoromethyl)-5-azaspiro[2.3]hexane moiety .
Synthesis Analysis
Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines using acidic conditions, namely, a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), is described .Molecular Structure Analysis
Trifluoroacetic acid is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound .Chemical Reactions Analysis
Trifluoroacetic acid is a reagent used in organic synthesis because of a combination of convenient properties: volatility, solubility in organic solvents, and its strength as an acid . Trifluoroacetylation of arylamines using trifluoroacetic acid and PPSE cyclocondensation of several 2-aminomethyl substituted anilines with TFA and HCl as a catalyst has been reported .Physical And Chemical Properties Analysis
Trifluoroacetic acid is a colorless liquid with a vinegar-like odor . It has a molecular weight of 114.0233 . It is a stronger acid than acetic acid, having an acid ionization constant, Ka, that is approximately 34,000 times higher .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Trifluoroacetic acid is utilized in the synthesis of complex organic compounds due to its reactivity and selectivity. For instance, it catalyzes the condensation of pyrrole with electron-deficient and sterically hindered benzaldehydes, leading to the production of expanded porphyrins, which are crucial for studying optical, electrochemical, and photophysical properties (Kang et al., 2008). Similarly, trifluoroacetic acid has been employed in the synthesis of N-Aryl β-Amino Alcohols through a multicomponent coupling process, highlighting its versatility in facilitating reactions that yield medicinally significant compounds (Roy et al., 2015).
Analytical Applications
In analytical chemistry, trifluoroacetic acid serves as a mobile phase additive in reversed-phase liquid chromatography for the characterization of therapeutic proteins. It provides symmetrical and narrow peak shapes but can decrease mass spectrometric sensitivity due to ion-pairing and spray destabilization. Alternative mobile phase additives have been evaluated for better LC-MS analysis of proteins, with formate buffer pH 3 showing promise as a substitute, improving MS sensitivity while maintaining acceptable peak shapes (Bobály et al., 2015).
Ring-Opening Polymerization
The kinetics of ring-opening reactions between trifluoroacetic acid and various cyclic monomers have been studied, demonstrating its role in initiating cationic polymerization processes. This involves a detailed examination of hydrogen-bond formation and its impact on polymerization kinetics, underscoring the complexity and importance of acid-monomer interactions in polymer science (Wilczek & Chojnowski, 1981).
Wirkmechanismus
Target of action
Without specific information on “EN300-7435899”, it’s challenging to identify its primary targets. One of its components, 2,2,2-trifluoroacetic acid, is a strong acid used in organic chemistry for various purposes due to its volatility, solubility in organic solvents, and strength as an acid .
Safety and Hazards
Zukünftige Richtungen
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The addition of an equimolar amount of pyridine to the employed trifluoroacetic acid in the reaction mixture, facilitates the trifluoroacetylation of rather basic arylamines .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.C2HF3O2/c7-6(8,9)4-1-5(4)2-10-3-5;3-2(4,5)1(6)7/h4,10H,1-3H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUVEUFEWHEZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CNC2)C(F)(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(benzo[d][1,3]dioxol-5-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2574060.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2574061.png)
![[(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride](/img/structure/B2574063.png)
![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2574067.png)






![N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2574078.png)
![2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B2574079.png)
